molecular formula C19H16N4O4 B14923819 2-Anilino-N'~1~-{(E)-1-[5-(2-nitrophenyl)-2-furyl]methylidene}acetohydrazide

2-Anilino-N'~1~-{(E)-1-[5-(2-nitrophenyl)-2-furyl]methylidene}acetohydrazide

Cat. No.: B14923819
M. Wt: 364.4 g/mol
InChI Key: KRPAJLXHFAMZIC-CIAFOILYSA-N
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Description

2-Anilino-N’~1~-{(E)-1-[5-(2-nitrophenyl)-2-furyl]methylidene}acetohydrazide is a complex organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound, featuring both an aniline and a furyl group, makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anilino-N’~1~-{(E)-1-[5-(2-nitrophenyl)-2-furyl]methylidene}acetohydrazide typically involves the condensation of an appropriate hydrazide with an aldehyde or ketone. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Anilino-N’~1~-{(E)-1-[5-(2-nitrophenyl)-2-furyl]methylidene}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline or furyl moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

2-Anilino-N’~1~-{(E)-1-[5-(2-nitrophenyl)-2-furyl]methylidene}acetohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Anilino-N’~1~-{(E)-1-[5-(2-nitrophenyl)-2-furyl]methylidene}acetohydrazide exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Anilino-N’~1~-{(E)-1-[5-(2-nitrophenyl)-2-furyl]methylidene}acetohydrazide: can be compared with other hydrazides and related compounds, such as:

Uniqueness

The uniqueness of 2-Anilino-N’~1~-{(E)-1-[5-(2-nitrophenyl)-2-furyl]methylidene}acetohydrazide lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H16N4O4

Molecular Weight

364.4 g/mol

IUPAC Name

2-anilino-N-[(E)-[5-(2-nitrophenyl)furan-2-yl]methylideneamino]acetamide

InChI

InChI=1S/C19H16N4O4/c24-19(13-20-14-6-2-1-3-7-14)22-21-12-15-10-11-18(27-15)16-8-4-5-9-17(16)23(25)26/h1-12,20H,13H2,(H,22,24)/b21-12+

InChI Key

KRPAJLXHFAMZIC-CIAFOILYSA-N

Isomeric SMILES

C1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)NCC(=O)NN=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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